

A Comparative Guide to Validated Analytical Methods for Tenofovir Disoproxil Fumarate Analysis

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Compound of Interest

Compound Name: *Tenofovir disoproxil aspartate*

Cat. No.: *B611287*

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This guide provides a detailed comparison of two common analytical methods for the quantification of Tenofovir Disoproxil Fumarate (TDF) in pharmaceutical formulations: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring data accuracy, precision, and reliability for researchers, scientists, and drug development professionals.

Method Comparison

The choice of analytical method often depends on the specific requirements of the analysis, such as the need for stability indication, sensitivity, and the complexity of the sample matrix. Below is a summary of the performance of UV-Visible Spectrophotometry and RP-HPLC for the analysis of TDF.

Parameter	UV-Visible Spectrophotometry	High-Performance Liquid Chromatography (RP-HPLC)
Principle	Measures the absorbance of light by the analyte at a specific wavelength.	Separates components of a mixture based on their differential distribution between a stationary and a mobile phase.
Wavelength (λ_{max})	260 - 261 nm[1][2][3][4]	260 - 261 nm[2][5]
Linearity Range	5 - 90 $\mu\text{g/mL}$ [1]	20 - 110 $\mu\text{g/mL}$ [2]
Correlation Coefficient (r^2)	~ 0.998 - 0.9999 [1][3]	> 0.999 [6]
Accuracy (% Recovery)	98.15% - 100.06%[1]	96.32% - 99.7%[2]
Precision (%RSD)	$< 2\%$ [7]	$< 2\%$ [5][6]
Specificity	Prone to interference from excipients or degradation products that absorb at the same wavelength.	High specificity; can separate TDF from impurities and degradation products.[5][8]
Application	Suitable for routine quality control of bulk drug and simple dosage forms.[1]	Ideal for stability-indicating assays, analysis of combination products, and quantification in complex matrices.[5][8]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on validated methods published in peer-reviewed journals.

UV-Visible Spectrophotometric Method

This method is a simple, rapid, and cost-effective technique for the quantification of TDF.

Instrumentation:

- UV-Visible Spectrophotometer (double beam)
- 10 mm quartz cells

Reagents and Materials:

- Tenofovir Disoproxil Fumarate reference standard
- Triple distilled water[1]
- Methanol (HPLC grade)
- Whatman filter paper No. 42[1]

Procedure:

- Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of TDF reference standard and transfer it to a 100 mL volumetric flask. Dissolve in about 25 mL of triple distilled water and sonicate for 15 minutes. Make up the volume to the mark with triple distilled water.[1]
- Preparation of Working Standard Solution (100 µg/mL): From the stock solution, pipette 10 mL into a 100 mL volumetric flask and dilute to the mark with triple distilled water.[1]
- Preparation of Calibration Curve: Prepare a series of dilutions ranging from 5 to 90 µg/mL from the working standard solution.[1]
- Sample Preparation (Tablet Dosage Form):
 - Weigh and finely powder 20 tablets.
 - Accurately weigh a quantity of powder equivalent to 100 mg of TDF and transfer it to a 100 mL volumetric flask.
 - Add approximately 25 mL of triple distilled water and shake for 15 minutes.
 - Make up the volume with triple distilled water and filter through Whatman filter paper No. 42.[1]

- Dilute 10 mL of the filtrate to 100 mL with triple distilled water to obtain a concentration of 100 µg/mL.[1]
- Analysis: Measure the absorbance of the standard and sample solutions at 261 nm against a blank of triple distilled water.[1]

Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) Method

This method provides high specificity and is suitable for stability-indicating assays.

Instrumentation:

- HPLC system with a UV detector
- C18 column (e.g., Hyper ODS2 C18, 250 mm x 4.6 mm, 5 µm)[2]

Reagents and Materials:

- Tenofovir Disoproxil Fumarate reference standard
- Methanol (HPLC grade)[2]
- Phosphate buffer (pH adjusted as per method)[2]
- Water (HPLC grade)

Chromatographic Conditions:

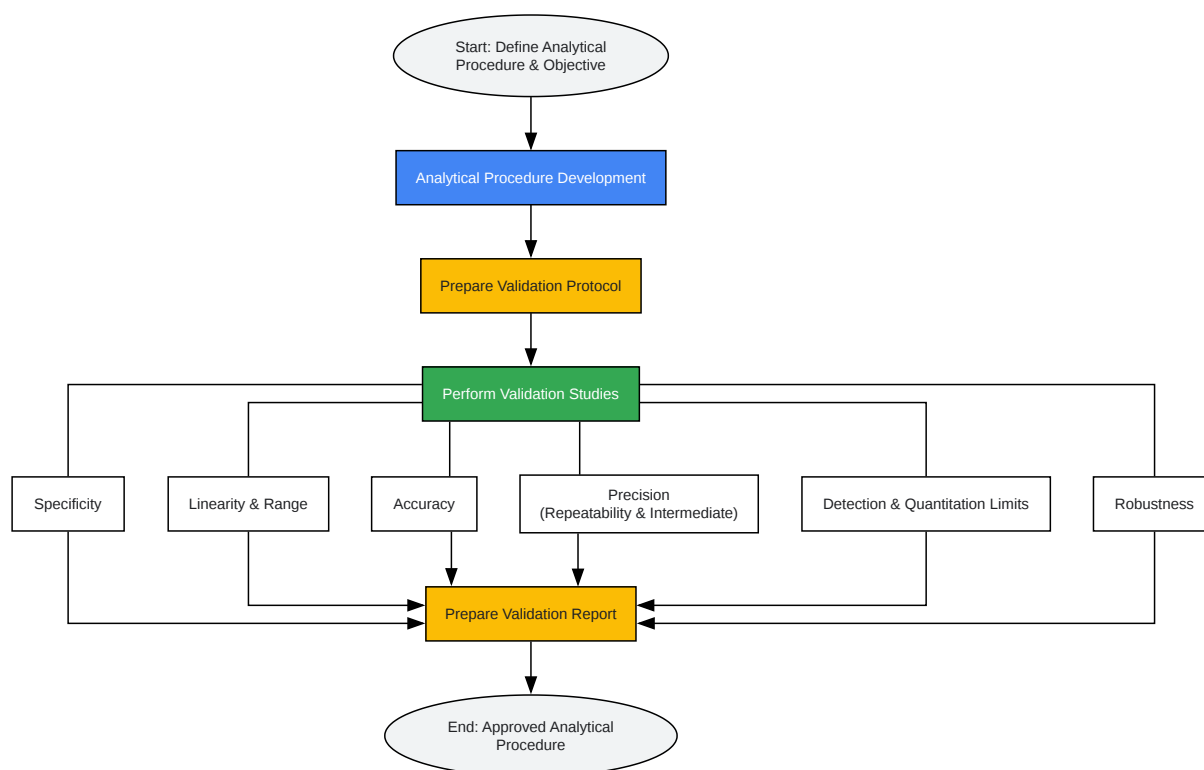
- Mobile Phase: Methanol and Phosphate buffer (90:10 v/v)[2]
- Flow Rate: 1.2 mL/min[2]
- Detection Wavelength: 260 nm[2]
- Injection Volume: 20 µL
- Column Temperature: Ambient

Procedure:

- Preparation of Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of TDF reference standard and dissolve it in 100 mL of HPLC grade methanol.[2]
- Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 20-110 µg/mL using the mobile phase as the diluent.[2]
- Sample Preparation (Tablet Dosage Form):
 - Prepare a sample solution as described in the UV-Visible Spectrophotometric method, using methanol as the solvent.
 - Filter the final solution through a 0.45 µm membrane filter before injection.[2]
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for Tenofovir is approximately 2.1 minutes under these conditions.[2]

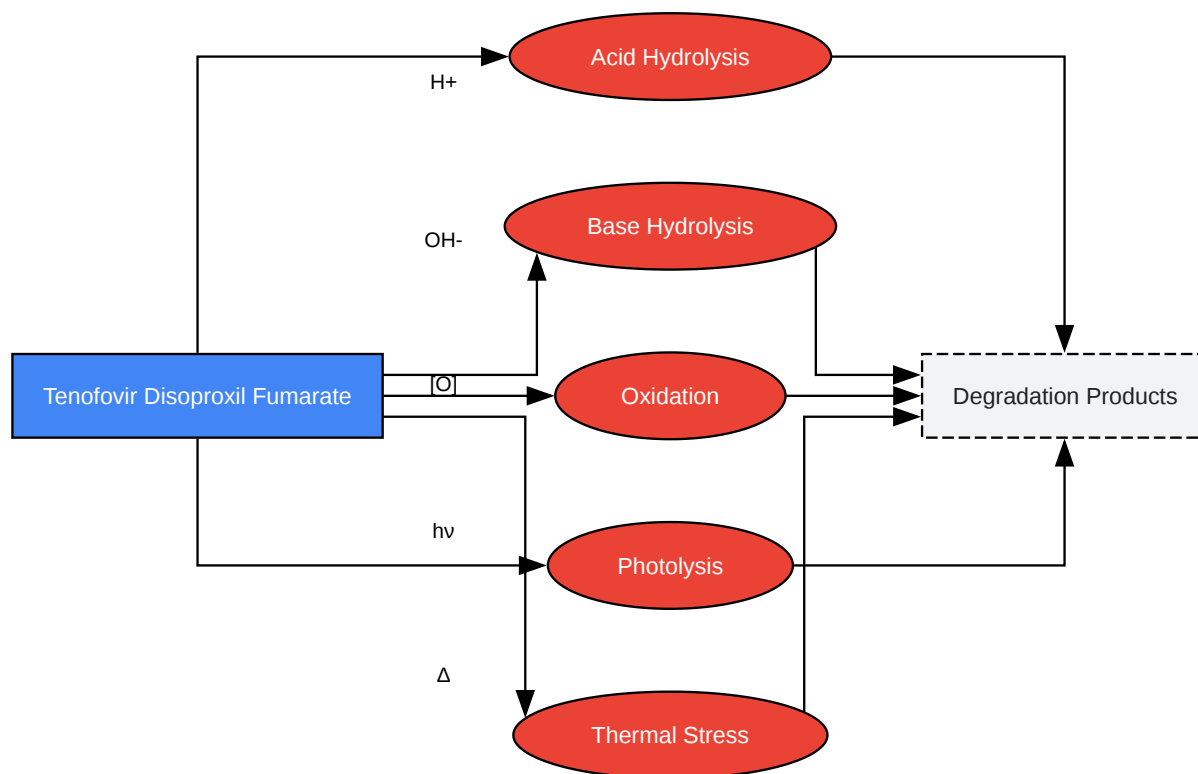
Visualizing the Analytical Method Validation Workflow

The following diagrams illustrate the logical workflow for analytical method validation according to ICH guidelines and the degradation pathway of Tenofovir Disoproxil Fumarate under stress conditions.



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Caption: ICH Q2(R1) Analytical Method Validation Workflow.



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Caption: Forced Degradation Pathways of Tenofovir Disoproxil Fumarate.

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